3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-18-10-15(7-13-5-4-6-23(19(13)18)21(12)25)22-20(24)14-8-16(26-2)11-17(9-14)27-3/h7-12H,4-6H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYGNOXWWHDONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically includes the use of catalysts such as RANEY®-nickel and various organic acids to yield the desired benzamide derivative. The detailed synthetic route can be summarized as follows:
- Starting Materials : Various quinoline derivatives and benzamide precursors.
- Catalysis : Utilization of RANEY®-nickel under hydrogen atmosphere.
- Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-Hydroxybenzotriazole) for coupling reactions.
Antimycobacterial Activity
Research has indicated that derivatives similar to this compound exhibit significant antimycobacterial properties. In a study focusing on quinolone derivatives, the compound demonstrated activity against Mycobacterium tuberculosis with an IC50 value indicating effective inhibition at low concentrations .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
- Results : The compound showed promising cytotoxicity with IC50 values comparable to established chemotherapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
- Molecular Interactions : Molecular dynamics simulations suggest that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Activity : A series of pyrroloquinoline derivatives were evaluated for their anticancer properties in vitro. Results indicated that modifications at specific positions significantly enhanced their cytotoxicity .
- Antimycobacterial Screening : A study focused on the screening of quinolone derivatives revealed that modifications similar to those in 3,5-dimethoxy-N-(1-methyl-2-oxo...) increased activity against resistant strains of Mycobacterium tuberculosis .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 (Antimycobacterial) | Low nanomolar range |
| Cytotoxicity (MCF-7) | IC50 = 15 µM |
| Mechanism | AChE inhibition; protein binding interactions |
| Cell Lines Tested | A549, PC-3, MCF-7 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrroloquinoline can inhibit the growth of A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimycobacterial Activity
Recent investigations into quinolone derivatives have revealed their potential as antimycobacterial agents. Specifically, derivatives like 3,5-dimethoxy-N-(4-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)methylbenzamide have shown promising results in inhibiting Mycobacterium tuberculosis growth . This suggests that the compound could be developed further for treating tuberculosis.
Calcium Channel Modulation
The compound's structural analogs have been studied for their ability to act as calcium channel antagonists. These properties are crucial for developing therapies for cardiovascular diseases where calcium channel blockers are commonly used . The modulation of calcium channels can influence various physiological processes including muscle contraction and neurotransmitter release.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound .
Case Studies
Chemical Reactions Analysis
Nucleophilic Reactions at the Amide Bond
The benzamide moiety in the compound undergoes nucleophilic substitution or hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The amide bond may cleave in concentrated HCl, yielding 3,5-dimethoxybenzoic acid and the corresponding pyrroloquinoline amine .
-
Basic Hydrolysis : In NaOH, the reaction produces a carboxylate salt and the free amine .
Table 1: Hydrolysis Conditions and Products
Electrophilic Substitution on the Aromatic Rings
The methoxy groups on the benzamide and the pyrroloquinoline core direct electrophilic substitution reactions:
-
Nitration : Methoxy groups activate the benzene ring toward nitration at the para position relative to the substituent.
-
Halogenation : Bromination with Br₂/FeBr₃ occurs preferentially at the activated aromatic positions.
Key Reaction Example :
This reaction is inferred from analogous sulfonamide derivatives.
Reductive Transformations
The tetrahydroquinoline system and amide group participate in reductions:
-
Catalytic Hydrogenation : The pyrroloquinoline’s unsaturated bonds may reduce under H₂/Pd-C, altering the ring’s saturation state .
-
LiAlH₄ Reduction : The amide group can be reduced to a secondary amine, forming 3,5-dimethoxy-N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)benzylamine .
Cyclization and Ring-Opening Reactions
The pyrroloquinoline core may undergo cyclization or ring-opening under specific conditions:
-
Friedländer Condensation : Analogous quinoline derivatives form fused rings via reactions with ketones or aldehydes.
-
Acid-Catalyzed Ring-Opening : Strong acids (e.g., H₂SO₄) could cleave the pyrrolidine ring, generating linear intermediates .
Enzymatic and Biological Interactions
While direct data on this compound is limited, structurally similar pyrroloquinoline derivatives exhibit interactions with kinase enzymes:
-
Kinase Inhibition : Analogous compounds inhibit VEGFR-2 and c-Met kinases via hydrogen bonding with key residues (e.g., Met1160) .
-
Metabolic Reactions : Demethylation of methoxy groups by cytochrome P450 enzymes is plausible, forming hydroxylated metabolites .
Table 2: Hypothesized Biological Interactions
| Target | Interaction Mechanism | Reference |
|---|---|---|
| VEGFR-2/c-Met kinases | Hydrogen bonding with α-oxo moiety | |
| Cytochrome P450 | O-Demethylation of methoxy groups |
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves:
-
Formation of the Pyrroloquinoline Core : Via Friedländer condensation of aminoketones with cyclic ketones.
-
Benzamide Coupling : Acylation of the pyrroloquinoline amine with 3,5-dimethoxybenzoyl chloride .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Structural and Functional Divergences
- Core Heterocycle: The target compound’s pyrrolo[3,2,1-ij]quinoline core is distinct from the pyrrolo[2,3-b]pyridine in compound 8k and the imidazo[1,2-a]pyridine in 1l . The fused quinoline system likely enhances π-π stacking interactions in biological targets compared to simpler pyrrole derivatives.
- Substituent Effects : The 3,5-dimethoxybenzamide group in the target compound may improve membrane permeability relative to the 4-methoxybenzamide in 8k , as methoxy groups at meta positions reduce steric hindrance .
- Synthetic Accessibility : Derivatives like 8d (88% yield) are synthesized more efficiently than the target compound, which requires multi-step cyclization and amidation. This suggests scalability challenges for the latter.
Pharmacological Potential
While 8k demonstrates measurable antiproliferative activity , the target compound’s bioactivity remains speculative. In contrast, 1l’s fluorescence properties highlight its role as a probe for biochemical assays .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide?
- Answer : A multi-step synthesis involving cyclization and amidation reactions is typically employed. Key steps include:
- Cyclization : Base-assisted cyclization of precursor ketones or nitriles under reflux conditions (e.g., ethanol or DMF/EtOH mixtures), similar to methods used for pyrrolo-quinoline derivatives .
- Amidation : Coupling of the pyrrolo-quinoline core with 3,5-dimethoxybenzoyl chloride via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol, with TLC monitoring (Rf ~0.3–0.5) to confirm purity .
Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?
- Answer : Use high-field NMR (≥400 MHz) to resolve overlapping signals. Key strategies:
- 1H NMR : Assign methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–8.0 ppm) based on integration and splitting patterns.
- 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyrrolo-quinoline core.
- 2D Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity, especially for the fused heterocyclic system .
Q. What chromatographic techniques are effective for isolating this compound from reaction mixtures?
- Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts.
- Recrystallization : Ethanol or ethanol/water mixtures are optimal for obtaining high-purity crystals (melting point ~240–250°C) .
- TLC Monitoring : Employ UV-active plates with Rf values calibrated against known standards .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and tautomeric preferences.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess conformational stability.
- Software : Gaussian or ORCA for DFT; VMD for MD visualization .
Q. What experimental strategies address discrepancies between observed and theoretical spectral data?
- Answer :
- Cross-Validation : Compare experimental IR (e.g., carbonyl stretch ~1680 cm⁻¹) and HRMS (Δ < 2 ppm) with computational predictions .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in X-ray data (e.g., anisotropic displacement parameters for oxygen atoms) .
- Dynamic Effects : Investigate tautomerism or solvent interactions via variable-temperature NMR .
Q. How can researchers design experiments to study the environmental fate of this compound?
- Phase 1 : Measure logP (octanol-water) and solubility to predict environmental partitioning.
- Phase 2 : Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions.
- Phase 3 : Use LC-MS/MS to track transformation products in simulated ecosystems .
Q. What integrated approaches combine spectroscopic and crystallographic data for structural validation?
- Answer :
- SHELX Integration : Refine X-ray coordinates (ORTEP) while cross-referencing NMR-assigned proton environments.
- Electron Density Maps : Overlay DFT-optimized structures with crystallographic data to validate bond lengths/angles.
- Packing Analysis : Use Mercury (CCDC) to correlate crystal packing with solubility trends .
Methodological Notes
- Contradiction Management : If HRMS and NMR data conflict (e.g., unexpected m/z peaks), re-examine sample purity via HPLC-UV/Vis and repeat recrystallization .
- Software Tools : Prioritize open-source options (SHELX, WinGX) for reproducibility .
- Theoretical Frameworks : Link studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
